molecular formula C22H17ClN2O2S B2985618 N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine CAS No. 895640-08-1

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine

Cat. No. B2985618
CAS RN: 895640-08-1
M. Wt: 408.9
InChI Key: MYYSFLPHASHPMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multi-step processes involving N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR spectroscopy, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would typically be determined by techniques such as UV-Vis spectroscopy and RP-HPLC . The compound has a molecular weight of 408.9.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine serves as a precursor or reactant in the synthesis of various complex molecules. For example, it has been involved in the synthesis of aza-aromatic hydroxylamine-O-sulfonates leading to compounds with potential in vitro cytostatic activity against human tumor cell lines due to their pronounced activity, indicating its utility in the development of new cancer therapies (Sączewski et al., 2011). Furthermore, its derivatization into sulfonamide compounds has been explored for pro-apoptotic effects in cancer cells, suggesting a role in the activation of apoptotic pathways (Cumaoğlu et al., 2015).

Pharmaceutical Research

Derivatives of this compound have been evaluated for their antimalarial activity, displaying efficacy against Plasmodium falciparum, which indicates its potential in the development of new antimalarial drugs (Parai et al., 2008). Additionally, studies have focused on the design and synthesis of benzene and isoquinoline sulfonamide derivatives, illustrating its role in generating new molecules with possible antimicrobial properties (Desai et al., 2007).

Catalysis and Organic Transformations

In the realm of organic chemistry, this compound is employed in catalytic processes, such as copper-catalyzed amination reactions, showcasing its utility in facilitating the synthesis of complex nitrogen-containing compounds (Roane & Daugulis, 2016). This demonstrates its importance in the development of novel catalytic methodologies for organic synthesis.

properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c23-17-10-12-18(13-11-17)28(26,27)21-15-24-20-9-5-4-8-19(20)22(21)25-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSFLPHASHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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